GW8510

Descripción general

Descripción

GW8510 es un compuesto químico conocido por su función como inhibidor de la cinasa dependiente de ciclina 2 (CDK2). Las cinasas dependientes de ciclina son cinasas de serina-treonina que son cruciales para la progresión del ciclo celular. This compound es un análogo sustituido de 3-(bencilideno)-indolin-2-ona y es reconocido por su capacidad de inhibir selectivamente CDK2, bloqueando así la transición de la fase G1 a la fase S del ciclo celular .

Aplicaciones Científicas De Investigación

GW8510 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto de herramienta para estudiar la inhibición de las cinasas dependientes de ciclina y su papel en la regulación del ciclo celular.

Biología: Se emplea en la investigación para comprender los mecanismos moleculares de la progresión del ciclo celular y los efectos de la inhibición de la cinasa en los procesos celulares.

Mecanismo De Acción

GW8510 ejerce sus efectos inhibiendo selectivamente la cinasa dependiente de ciclina 2 (CDK2). CDK2 es un regulador positivo de la progresión del ciclo celular eucariota y es principalmente responsable de la transición de la fase G1 a la fase S. This compound bloquea competitivamente el sitio de unión del trifosfato de adenosina (ATP) de CDK2, evitando así su activación y la posterior fosforilación de las proteínas diana. Esta inhibición conduce al arresto del ciclo celular en la transición G1/S .

Compuestos similares:

Roscovitina: Otro inhibidor de CDK que se dirige a CDK2, CDK7 y CDK9.

Flavopiridol: Un inhibidor de CDK de amplio espectro que se dirige a múltiples CDK, incluidas CDK1, CDK2, CDK4 y CDK9.

Purvalanol: Un inhibidor selectivo de CDK que se dirige a CDK2 y CDK4.

Singularidad de this compound: this compound es único en su alta selectividad para CDK2, con un valor de IC50 de 10 nanomolares. También inhibe CDK1 y CDK4 con valores de IC50 más altos de 110 nanomolares y 130 nanomolares, respectivamente. Esta selectividad hace que this compound sea una valiosa herramienta para estudiar las vías específicas de CDK2 y su papel en la regulación del ciclo celular .

Análisis Bioquímico

Biochemical Properties

GW8510 functions as a kinase inhibitor only in complex with cyclins . Within these complexes, the cyclin molecule serves a regulatory role, whereas CDK2 has the catalytic activity . This compound selectively inhibits CDK2, and it also inhibits CDK1 and CDK4 to a lesser extent .

Cellular Effects

This compound has been shown to block the G1 to S transition in the cell cycle . It reduces the cytotoxicity of a variety of anticancer agents such as paclitaxel, etoposide, cisplatin, doxorubicin, and 5-fluorouracil . It also reduces the phosphorylation of Rb protein, a CDK2 substrate .

Molecular Mechanism

This compound exerts its effects at the molecular level by competitively blocking the adenosine triphosphate (ATP) binding site . This inhibits the activity of CDK2 and other CDKs, thereby affecting cell cycle progression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to reduce BrdU incorporation over time, indicating a decrease in DNA synthesis and cell proliferation .

Dosage Effects in Animal Models

Topical application of this compound on neonatal rats reduced etoposide-induced hair loss at the site of application in approximately 50% of the animals . This suggests that the effects of this compound can vary with different dosages and can have protective effects at certain doses .

Metabolic Pathways

Given its role as a CDK2 inhibitor, it likely interacts with enzymes and cofactors involved in cell cycle regulation .

Métodos De Preparación

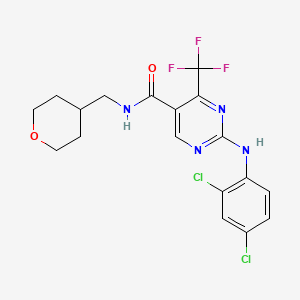

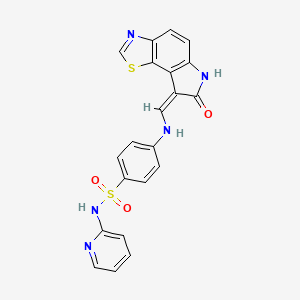

Rutas sintéticas y condiciones de reacción: La síntesis de GW8510 implica la reacción de 4-{[(7-Oxo-6,7-dihidro-8H-[1,3]tiazolo[5,4-e]indol-8-ilideno)metil]amino}-N-(2-piridinil)-bencenosulfonamida.

Métodos de producción industrial: La producción industrial de this compound se lleva a cabo bajo condiciones controladas para garantizar una alta pureza y rendimiento. El compuesto se suministra como un sólido amarillo con una pureza de aproximadamente el 98%, según lo determinado por cromatografía líquida de alta eficacia (HPLC) .

Análisis De Reacciones Químicas

Tipos de reacciones: GW8510 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en this compound.

Sustitución: Las reacciones de sustitución pueden ocurrir en los anillos aromáticos, lo que lleva a la formación de derivados sustituidos.

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se emplean típicamente.

Sustitución: Se pueden utilizar agentes halogenantes o nucleófilos en condiciones apropiadas.

Productos principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados de tiazoloindol, mientras que las reacciones de sustitución pueden producir varias bencenosulfonamidas sustituidas .

Comparación Con Compuestos Similares

Roscovitine: Another CDK inhibitor that targets CDK2, CDK7, and CDK9.

Flavopiridol: A broad-spectrum CDK inhibitor that targets multiple CDKs, including CDK1, CDK2, CDK4, and CDK9.

Purvalanol: A selective CDK inhibitor that targets CDK2 and CDK4.

Uniqueness of GW8510: this compound is unique in its high selectivity for CDK2, with an IC50 value of 10 nanomolar. It also inhibits CDK1 and CDK4 with higher IC50 values of 110 nanomolar and 130 nanomolar, respectively. This selectivity makes this compound a valuable tool for studying CDK2-specific pathways and their role in cell cycle regulation .

Propiedades

IUPAC Name |

4-[(7-hydroxy-6H-pyrrolo[2,3-g][1,3]benzothiazol-8-yl)methylideneamino]-N-pyridin-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N5O3S2/c27-21-15(19-16(25-21)8-9-17-20(19)30-12-24-17)11-23-13-4-6-14(7-5-13)31(28,29)26-18-3-1-2-10-22-18/h1-12,25,27H,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDNIYBIKHDLGMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(NC4=C3C5=C(C=C4)N=CS5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N5O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222036-17-1 | |

| Record name | GW8510 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222036171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[(Z)-4-oxo-4-phenylbut-2-en-2-yl]amino]propanoic acid](/img/structure/B1672464.png)

![N-[1-(2-Phenylethyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B1672465.png)

![2-[3-(2H-indazol-3-ylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-1-yl]-N-(4-methoxyphenyl)-N-propan-2-ylacetamide](/img/structure/B1672469.png)

![N-({4-[({4-chloro-2-[(3-chloro-5-cyanophenyl)carbonyl]phenoxy}acetyl)amino]-3-methylphenyl}sulfonyl)propanamide](/img/structure/B1672475.png)

![N-(2-(Methoxycarbonyl)phenyl]-O-[2-(5-methyl-2-phenyl-4-oxazolyl)ethyl)-L-tyrosine](/img/structure/B1672479.png)

![2-(5-Chloro-2-Thienyl)-N-{(3s)-1-[(1s)-1-Methyl-2-Morpholin-4-Yl-2-Oxoethyl]-2-Oxopyrrolidin-3-Yl}ethenesulfonamide](/img/structure/B1672481.png)

![4-[2-(4-fluorophenyl)-6-methylpyrazolo[1,5-b]pyridazin-3-yl]-N-phenylpyrimidin-2-amine](/img/structure/B1672484.png)